molecular formula C13H17NO2 B5315091 (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide

(2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide

Cat. No.: B5315091
M. Wt: 219.28 g/mol
InChI Key: RBUFIFMGDIRRDW-CMDGGOBGSA-N
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Description

(2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and an amide linkage

Properties

IUPAC Name

(E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(10-16-2)14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUFIFMGDIRRDW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)NC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 3-phenylprop-2-enoic acid with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a single bond.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of (2E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide.

    Reduction: Formation of (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide with a single bond.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide: Unique due to its specific substitution pattern and functional groups.

    (2E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamine: Similar but lacks the amide linkage.

Uniqueness

The uniqueness of (2E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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